2-(5-Acetyl-2-hydroxyphenyl)acetic acid
Description
2-(5-Acetyl-2-hydroxyphenyl)acetic acid is a phenylacetic acid derivative featuring a hydroxyl group at the 2-position, an acetyl group (COCH₃) at the 5-position of the aromatic ring, and a carboxylic acid side chain (CH₂COOH).
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(5-acetyl-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-2-3-9(12)8(4-7)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
KACLLRYCZFYWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid typically involves the acetylation of 2-hydroxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxyphenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2-(5-Acetyl-2-oxophenyl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-2-hydroxyphenyl)acetic acid.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
2-(5-Acetyl-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-Acetyl-2-hydroxyphenyl)acetic acid with analogous phenylacetic acid derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Physicochemical Properties and Crystal Packing
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S) :
The benzofuran core and bulky substituents (cyclohexyl, isopropylsulfanyl) promote intermolecular interactions. Crystals form anti-parallel dimers via O–H⋯O hydrogen bonds, stabilized by C–H⋯π and π-π stacking .- Key Difference : The acetyl group in the target compound may reduce steric hindrance compared to benzofuran derivatives, altering solubility and crystal morphology.
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, C₁₄H₁₂O₃) :
This α-hydroxy acid exhibits strong hydrogen bonding due to its two phenyl groups and hydroxyl moiety. Its historical use as a pharmaceutical intermediate underscores the impact of substituent symmetry on stability and crystallinity .
Data Table: Structural and Functional Comparisons
Key Findings and Implications
Substituent Electronic Effects: Acetyl groups increase acidity and electron deficiency, enhancing reactivity in electrophilic substitutions compared to methoxy or aminopropyl groups. Bulky substituents (e.g., benzofuran, cyclohexyl) dominate crystal packing via steric and π-interactions .
Synthetic Challenges: Multi-step syntheses (e.g., aminopropyl derivative) face yield limitations due to reactive intermediates . Esterification or carbamoylation offers pathways to modulate lipophilicity and stability .
Biological Relevance :
- Hydroxyl and carboxylic acid groups enable hydrogen bonding, critical for target binding in pharmaceuticals.
- Acetylated analogs may improve metabolic stability compared to ester derivatives .
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